molecular formula C12H16N2O2 B336425 4-methyl-N-(4-morpholinyl)benzamide

4-methyl-N-(4-morpholinyl)benzamide

Cat. No.: B336425
M. Wt: 220.27 g/mol
InChI Key: UTKMRLNOXXAVMD-UHFFFAOYSA-N
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Description

4-methyl-N-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-methyl-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-10-2-4-11(5-3-10)12(15)13-14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)

InChI Key

UTKMRLNOXXAVMD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NN2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2CCOCC2

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(4-morpholinyl)benzamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzoic acid derivatives with morpholine via amidation. Key steps include:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or carbodiimide-based coupling agents (e.g., EDC/HOBt) to form an acyl chloride or active ester intermediate .
  • Amine coupling : React the activated intermediate with morpholine under inert conditions (N₂ atmosphere) at 50–70°C. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their low nucleophilicity .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95% target peak area) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.6–3.8 ppm) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 249.1 .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental data for the compound’s solubility or reactivity?

  • Methodological Answer :

  • Solubility discrepancies : Compare experimental solubility (e.g., in DMSO or PBS buffer) with COSMO-RS simulations. Adjust computational models by incorporating solvent polarity parameters or explicit solvation shells .
  • Reactivity mismatches : Validate DFT-predicted reaction pathways (e.g., amide bond stability) via kinetic studies (UV-Vis monitoring) or isotopic labeling (e.g., ¹⁵N-morpholine tracing) .

Q. How can crystallographic data be leveraged to analyze steric effects of the 4-methyl and morpholine groups?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethanol/chloroform mix). Refine structures using SHELX (e.g., SHELXL-2018 for H-atom positioning) .
  • Torsion angle analysis : Calculate dihedral angles between the benzamide and morpholine planes. Compare with analogous structures (e.g., 4-methoxy derivatives) to identify steric hindrance trends .

Q. What experimental designs are effective for studying the compound’s biological activity while minimizing off-target effects?

  • Methodological Answer :

  • Targeted assays : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen for specificity. Cross-validate hits with siRNA knockdowns in cell lines (e.g., HEK293T) .
  • Proteomics : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein binding partners in lysates treated with 10 µM compound .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC₅₀ values across cell-based vs. enzyme-based assays?

  • Methodological Answer :

  • Membrane permeability : Measure cellular uptake via LC-MS/MS after 24-hour exposure. Compare intracellular concentrations with enzyme assay IC₅₀ to adjust for bioavailability limitations .
  • ATP competition : Repeat enzyme assays with varying ATP levels (0.1–10 mM) to assess competitive binding artifacts .

Q. Why do NMR spectra show unexpected splitting patterns for the morpholine protons?

  • Methodological Answer :

  • Dynamic effects : Perform variable-temperature NMR (25–60°C) to detect conformational exchange. If splitting persists, consider chiral HPLC to rule out enantiomeric impurities (e.g., from asymmetric morpholine substitution) .

Methodological Optimization

Q. What in silico tools predict metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., morpholine N-oxidation). Validate with liver microsome assays (human/rat, NADPH cofactor) and UPLC-MS metabolite profiling .

Structural Analog Comparisons

Q. How does substituting the 4-methyl group with electron-withdrawing groups (e.g., nitro) alter bioactivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., 4-nitro-N-(4-morpholinyl)benzamide) and test in parallel assays. Use Hammett σ values to correlate electronic effects with activity (e.g., logP vs. IC₅₀) .

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